molecular formula C12H14N2OS2 B14416137 N-(Benzenecarbothioyl)morpholine-4-carbothioamide CAS No. 80733-27-3

N-(Benzenecarbothioyl)morpholine-4-carbothioamide

Cat. No.: B14416137
CAS No.: 80733-27-3
M. Wt: 266.4 g/mol
InChI Key: JUSWQHWXPXAWOU-UHFFFAOYSA-N
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Description

N-(Benzenecarbothioyl)morpholine-4-carbothioamide is a compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a benzenecarbothioyl group and a morpholine-4-carbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenecarbothioyl)morpholine-4-carbothioamide typically involves the reaction of benzenecarbothioyl chloride with morpholine-4-carbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(Benzenecarbothioyl)morpholine-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Benzenecarbothioyl)morpholine-4-carbothioamide involves its interaction with biological targets, such as enzymes and receptors. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. Molecular docking studies have shown that it can bind to RNA, suggesting a potential mechanism for its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzenecarbothioyl)morpholine-4-carbothioamide stands out due to its unique combination of a benzenecarbothioyl group and a morpholine-4-carbothioamide moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

80733-27-3

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

N-(benzenecarbonothioyl)morpholine-4-carbothioamide

InChI

InChI=1S/C12H14N2OS2/c16-11(10-4-2-1-3-5-10)13-12(17)14-6-8-15-9-7-14/h1-5H,6-9H2,(H,13,16,17)

InChI Key

JUSWQHWXPXAWOU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)NC(=S)C2=CC=CC=C2

Origin of Product

United States

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